

Technical Guide: 1-Methylimidazole-4-sulfonamide (CAS: 111124-90-4)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Methylimidazole-4-sulfonamide*

Cat. No.: *B034921*

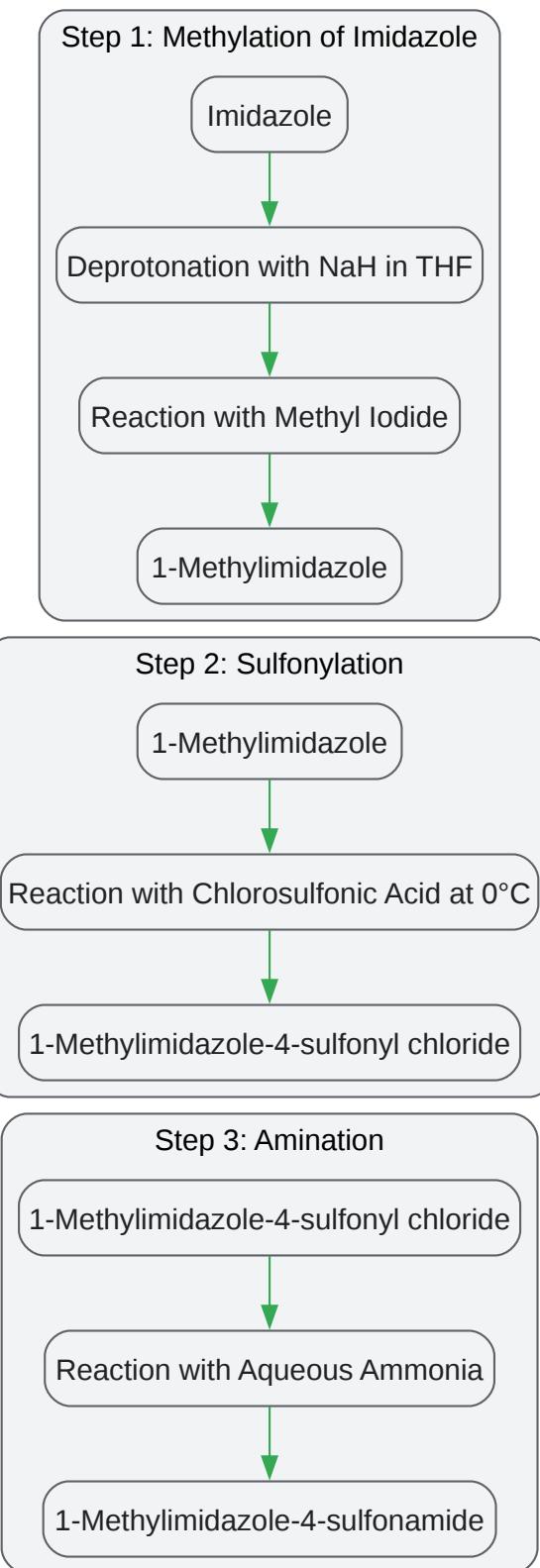
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylimidazole-4-sulfonamide is a heterocyclic organic compound featuring a methylated imidazole ring functionalized with a sulfonamide group. This molecule has garnered interest in medicinal chemistry and drug discovery due to its structural motifs, which are common in biologically active compounds. Notably, it is identified as a potential antibacterial agent through its interaction with DNA gyrase and is also classified as a "Protein Degrader Building Block," suggesting its utility in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, its biological context as a DNA gyrase inhibitor, and its potential application in targeted protein degradation.

Physicochemical and Computed Properties


A summary of the key quantitative data for **1-Methylimidazole-4-sulfonamide** is presented below. This data has been aggregated from various chemical databases and computational predictions.

Property	Value	Source(s)
Identifier		
CAS Number	111124-90-4	
IUPAC Name	1-methyl-1H-imidazole-4-sulfonamide	[1]
Molecular Formula	C ₄ H ₇ N ₃ O ₂ S	
Molecular Weight		
Average Molecular Weight	161.18 g/mol	
Monoisotopic Mass	161.0259 Da	[2]
Computed Properties		
XLogP3	-1.1	
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	4	[1]
Rotatable Bond Count	1	[1]
Polar Surface Area	77.8 Å ²	[1]
pKa (most acidic)	8.9 (Predicted)	
Safety Information		
GHS Pictogram	Irritant	[1]
Hazard Statement	H319: Causes serious eye irritation	[1]

Representative Synthesis Protocol

While a specific, detailed protocol for the synthesis of **1-Methylimidazole-4-sulfonamide** is not readily available in peer-reviewed literature, a plausible multi-step synthesis can be proposed based on established methods for the synthesis of N-methylimidazoles and sulfonamides. The following protocol is a representative example.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Representative workflow for the synthesis of **1-Methylimidazole-4-sulfonamide**.

Detailed Methodology

Step 1: Synthesis of 1-Methylimidazole

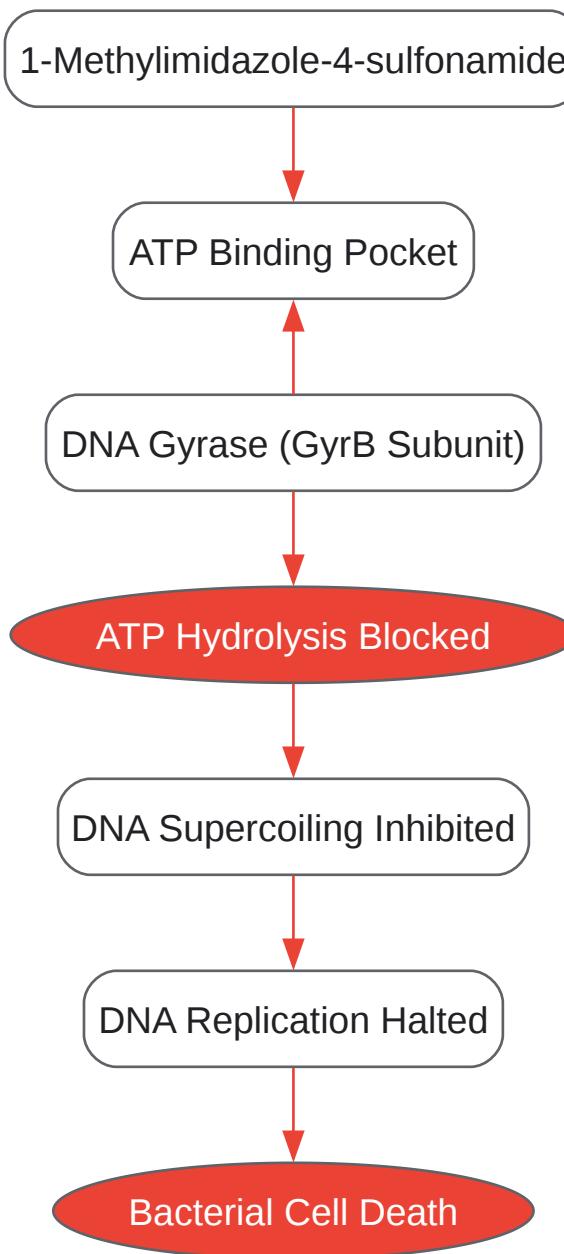
- Materials: Imidazole, Sodium Hydride (NaH) 60% dispersion in mineral oil, Methyl Iodide (CH_3I), Anhydrous Tetrahydrofuran (THF), Diethyl ether, Saturated aqueous Sodium Bicarbonate (NaHCO_3), Brine, Anhydrous Magnesium Sulfate (MgSO_4).
- Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add Imidazole (1.0 eq). b. Dissolve the imidazole in anhydrous THF. c. Cool the solution to 0°C in an ice bath. d. Carefully add Sodium Hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases. e. Cool the mixture back to 0°C and add Methyl Iodide (1.1 eq) dropwise. f. Allow the reaction to warm to room temperature and stir overnight. g. Quench the reaction by carefully adding saturated aqueous NaHCO_3 . h. Extract the product with diethyl ether (3x). i. Wash the combined organic layers with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield crude 1-Methylimidazole, which can be purified by distillation.

Step 2: Synthesis of 1-Methylimidazole-4-sulfonyl chloride

- Materials: 1-Methylimidazole, Chlorosulfonic acid (CISO_3H).
- Procedure: a. In a flask equipped with a dropping funnel and under an inert atmosphere, cool chlorosulfonic acid (3.0 eq) to 0°C. b. Add 1-Methylimidazole (1.0 eq) dropwise to the cooled chlorosulfonic acid with vigorous stirring, maintaining the temperature below 10°C. c. After the addition is complete, heat the mixture to 100°C for 2-3 hours. d. Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. e. The resulting precipitate, 1-Methylimidazole-4-sulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.

Step 3: Synthesis of **1-Methylimidazole-4-sulfonamide**

- Materials: 1-Methylimidazole-4-sulfonyl chloride, Aqueous Ammonia (NH_4OH).


- Procedure: a. Suspend the crude 1-Methylimidazole-4-sulfonyl chloride (1.0 eq) in a suitable solvent like acetone. b. Cool the suspension to 0°C. c. Add concentrated aqueous ammonia (excess) dropwise with stirring. d. Stir the reaction mixture at room temperature for 2-4 hours. e. Remove the solvent under reduced pressure. f. Recrystallize the resulting solid from a suitable solvent system (e.g., water/ethanol) to yield pure **1-Methylimidazole-4-sulfonamide**.

Biological Activity and Signaling Pathways

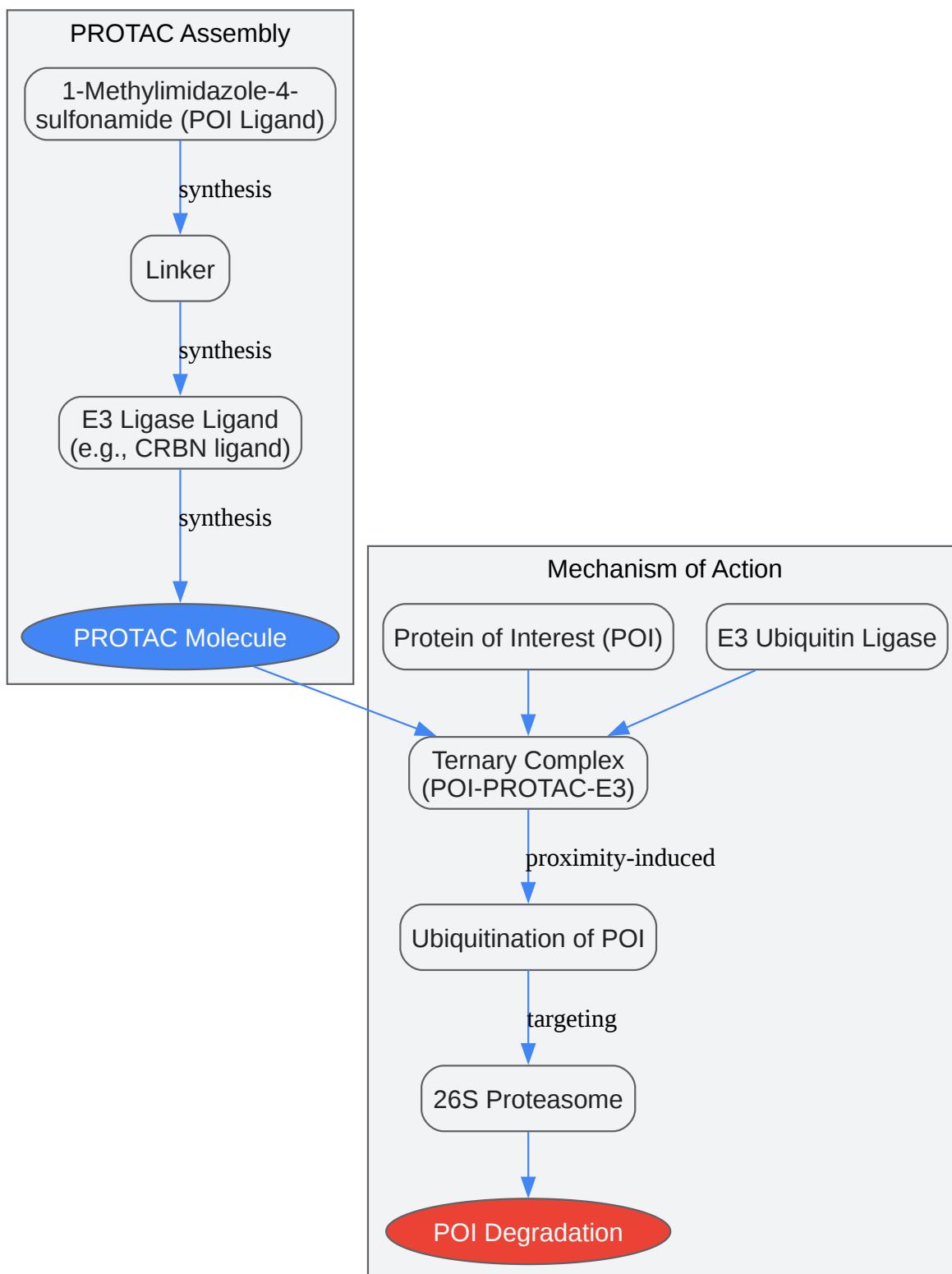
Mechanism of Action: DNA Gyrase Inhibition

1-Methylimidazole-4-sulfonamide has been identified as a ligand that binds to the ATPase subdomain of DNA gyrase B from *Acinetobacter baumannii*, as revealed by the crystal structure deposited in the Protein Data Bank (PDB ID: 7QLB).^{[1][3]} DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibiotics.

The enzyme introduces negative supercoils into DNA, a process that requires the hydrolysis of ATP. By binding to the ATPase site on the GyrB subunit, **1-Methylimidazole-4-sulfonamide** acts as a competitive inhibitor of ATP. This inhibition prevents the conformational changes in the enzyme necessary for DNA strand passage and re-ligation, ultimately halting DNA replication and leading to bacterial cell death. This mechanism is distinct from that of fluoroquinolones, which trap the enzyme-DNA cleavage complex.

[Click to download full resolution via product page](#)

Caption: Inhibition of DNA gyrase by **1-Methylimidazole-4-sulfonamide**.


Hypothetical Role in Targeted Protein Degradation

The classification of this compound as a "Protein Degrader Building Block" suggests its potential use in constructing PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[4]

A PROTAC consists of three components:

- A ligand that binds to the target POI.
- A ligand that recruits an E3 ubiquitin ligase.
- A linker that connects the two ligands.

In this context, **1-Methylimidazole-4-sulfonamide** could serve as a ligand for a POI. For it to be incorporated into a PROTAC, its structure would be modified to include a linker, which would then be attached to an E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon, or a VHL ligand). The resulting PROTAC would form a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome. The sulfonamide and imidazole moieties are common pharmacophores that can be optimized for binding to various protein targets.

[Click to download full resolution via product page](#)

Caption: Hypothetical role of **1-Methylimidazole-4-sulfonamide** in a PROTAC.

Conclusion

1-Methylimidazole-4-sulfonamide is a versatile chemical entity with demonstrated interaction with a key bacterial enzyme, DNA gyrase, positioning it as a lead compound for the development of novel antibacterial agents. Furthermore, its structural characteristics make it a suitable candidate for inclusion in more advanced therapeutic modalities like targeted protein degradation. The information provided in this guide serves as a foundational resource for researchers aiming to explore the full potential of this compound in drug discovery and chemical biology. Further experimental validation of its synthesis, biological activity, and application in protein degradation is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-methyl-1H-imidazole-4-sulfonamide | C4H7N3O2S | CID 2736885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 1-methyl-1h-imidazole-4-sulfonamide (C4H7N3O2S) [pubchemlite.lcsb.uni.lu]
- 3. rcsb.org [rcsb.org]
- 4. lifechemicals.com [lifechemicals.com]
- To cite this document: BenchChem. [Technical Guide: 1-Methylimidazole-4-sulfonamide (CAS: 111124-90-4)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b034921#1-methylimidazole-4-sulfonamide-cas-number-111124-90-4>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com